テトラペンチルアンモニウムブロミド

概要

説明

Tetrapentylammonium bromide (TPAB) is a quaternary ammonium salt that has been used in a variety of scientific applications due to its unique properties. It is a highly polar compound that is water soluble, making it an ideal choice for use in aqueous solutions. TPAB has been used in a variety of fields, including biochemistry, pharmacology, and materials science.

科学的研究の応用

ゼオライト様ヘテロ二金属シアン化物フレームワークの合成

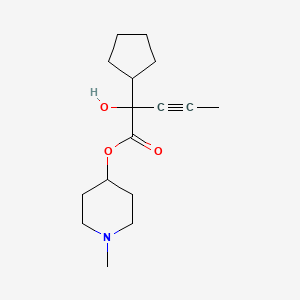

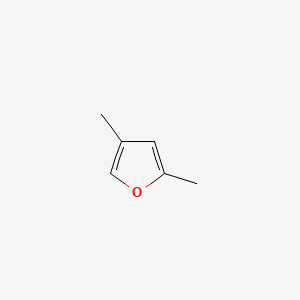

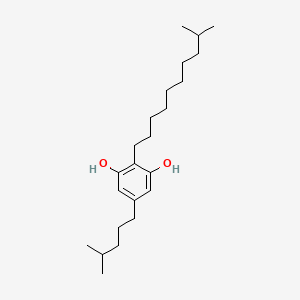

テトラペンチルアンモニウムブロミドは、ゼオライト様ヘテロ二金属シアン化物フレームワークの合成において構造指向剤として役立ちます {svg_1}。これらのフレームワークは、ガス貯蔵、分離技術、触媒における潜在的な用途により注目されています。

アザヘテロ環のアルキル化

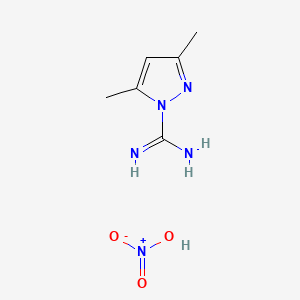

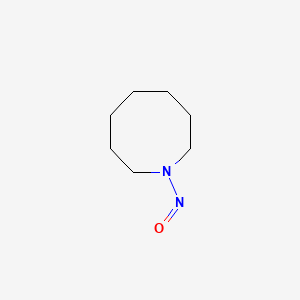

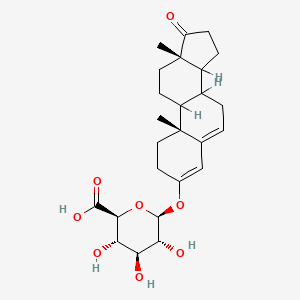

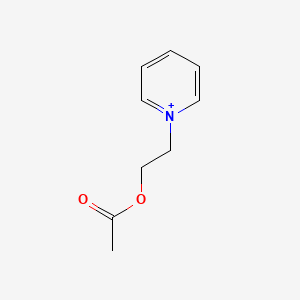

有機化学において、テトラペンチルアンモニウムブロミドはアルキル化剤として使用されます。 ベンジルアミンのアルキル化反応とアザヘテロ環のN-アルキル化を促進します {svg_2}。このプロセスは、分子の薬理学的特性を強化するための修飾に不可欠です。

有機合成における相間移動触媒

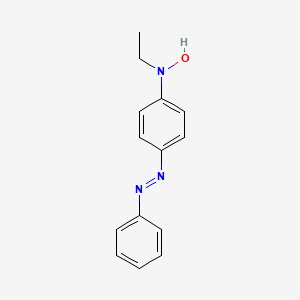

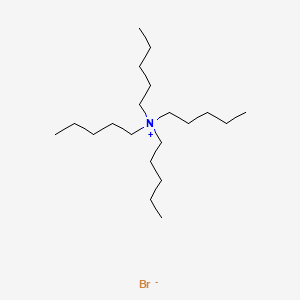

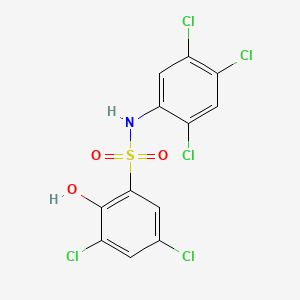

検索結果では主にテトラブチルアンモニウムブロミド (TBAB) が言及されていますが、テトラペンチルアンモニウムブロミドもさまざまな有機合成反応において相間移動触媒として作用する可能性があります {svg_3}。これには、アルキル化、酸化、還元、エステル化プロセスが含まれ、これらは幅広い有機化合物を生成するために不可欠です。

生物活性化合物の抽出と分離

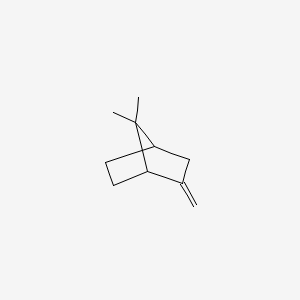

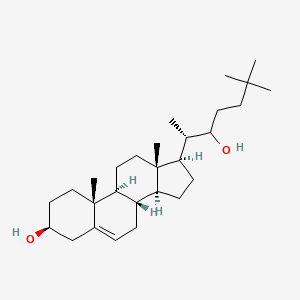

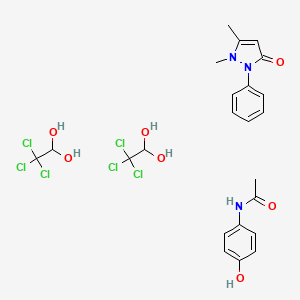

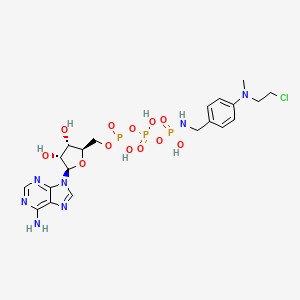

テトラペンチルアンモニウムブロミドベースの深共晶溶媒は、植物源からのジヒドロミリスチンなどの生物活性化合物の抽出と分離に使用されてきました {svg_4}。この方法は、グリーンケミストリーのアプローチとして評価されており、従来の溶媒に比べて環境に優しい代替手段を提供しています。

薬物溶解度向上

この化合物は、難溶性薬物の水溶解度を高める能力について研究されています {svg_5}。薬物溶解度の向上は、医薬品開発における重要な課題であり、テトラペンチルアンモニウムブロミドは有望な解決策を提供しています。

キサンチンオキシダーゼに対する阻害効率

研究によると、テトラペンチルアンモニウムブロミドベースのシステムは、キサンチンオキシダーゼに対する阻害効率を持つ化合物を抽出することができます {svg_6}。この酵素は、痛風などの治療の標的であり、阻害剤は貴重な治療薬となりえます。

作用機序

Safety and Hazards

特性

IUPAC Name |

tetrapentylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44N.BrH/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPALIFXDWQTXKS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[N+](CCCCC)(CCCCC)CCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15959-61-2 (Parent) | |

| Record name | 1-Pentanaminium, N,N,N-tripentyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40883596 | |

| Record name | 1-Pentanaminium, N,N,N-tripentyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic flakes; [Acros Organics MSDS] | |

| Record name | Tetrapentylammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19859 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

866-97-7 | |

| Record name | Tetrapentylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentanaminium, N,N,N-tripentyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanaminium, N,N,N-tripentyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentanaminium, N,N,N-tripentyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrapentylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of tetrapentylammonium bromide?

A1: Tetrapentylammonium bromide has the molecular formula C20H44BrN and a molecular weight of 378.5 g/mol.

Q2: Are there any spectroscopic data available for tetrapentylammonium bromide?

A2: While specific spectroscopic data is not presented in the provided abstracts, FTIR spectroscopy was used to study the ion-solvent interactions of tetrapentylammonium bromide in acrylonitrile solutions. []

Q3: What is the solubility of tetrapentylammonium bromide in different solvents?

A3: Tetrapentylammonium bromide has been studied in a variety of solvents including water [, ], formamide [], ethylene glycol [], acetonitrile [, , ], 2-propanol [], N,N-dimethylformamide [, ], ethyl methyl ketone [, ], and 2-ethoxyethanol. [, , ] Specific solubility data would require consulting the full research articles.

Q4: Has tetrapentylammonium bromide been used in any specific applications due to its material properties?

A4: Tetrapentylammonium bromide has been investigated as a phase transfer catalyst in the derivatization of beta-oestradiol with pyrenesulphonyl chloride for HPLC analysis. []

Q5: How does tetrapentylammonium bromide interact with water at a molecular level?

A5: Studies suggest that the solvation of large tetraalkylammonium ions like tetrapentylammonium bromide in water involves less water orientational ordering compared to smaller solutes, resulting in smaller fluctuations in water-water pair energy and reduced heat capacity of hydration. [] This suggests a disruption of the hydrogen bond network of water.

Q6: Does tetrapentylammonium bromide show any biological activity?

A6: Research indicates that tetrapentylammonium bromide can inhibit myocardial contractile performance by potentially opening myocardial ATP-sensitive K+ channels. This effect appears to be mediated by an endothelium-derived factor. []

Q7: How does the carbon chain length of tetraalkylammonium bromides affect their interaction with methane hydrate?

A7: Studies show that increasing the carbon chain length from tetramethylammonium bromide to tetrapentylammonium bromide enhances the thermodynamic stability of methane hydrate by shifting the phase equilibria of the semiclathrate hydrates to a lower pressure and higher temperature zone. []

Q8: What analytical techniques have been employed to study tetrapentylammonium bromide?

A8: Several techniques were utilized to investigate tetrapentylammonium bromide including ultrasonic velocity measurements, viscosity measurements, density measurements, small-angle neutron scattering, FTIR spectroscopy, nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC). [, , , , , ]

Q9: How is tetrapentylammonium bromide quantified in different matrices?

A9: While specific quantification methods are not detailed in the abstracts, tetrapentylammonium bromide has been studied using various analytical techniques in different matrices like acrylonitrile solutions [] and biological samples like serum. []

Q10: Have computational methods been used to study tetrapentylammonium bromide?

A10: Yes, both Hypernetted Chain (HNC) calculations and Brownian Dynamics simulations were employed to study the structure of nonaqueous electrolyte solutions containing tetrapentylammonium bromide and to analyze small-angle neutron scattering data. []

Q11: What are some other areas of research involving tetrapentylammonium bromide?

A11: Additional research areas include investigating the effect of tetrapentylammonium bromide on the drainage of thin liquid films stabilized by ionic surfactants, [] exploring its use in ion-pair extraction polarography for determining organic bases, [] and studying its impact on the pore size of endogenous channels in Xenopus oocytes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,5S,8S)-2,6,10,10-tetramethyltricyclo[6.3.0.01,5]undec-6-ene](/img/structure/B1205752.png)